![molecular formula C17H18N4O3 B2924478 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide CAS No. 2034565-05-2](/img/structure/B2924478.png)

2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

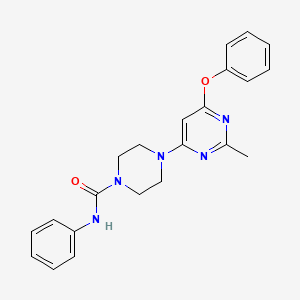

“2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide” is a chemical compound with the molecular formula C16H16N6O2 . It has an average mass of 324.337 Da and a monoisotopic mass of 324.133484 Da .

Molecular Structure Analysis

The compound has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is -0.07, and it has no violations of the Rule of 5, which suggests it has properties consistent with a drug-like molecule .Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, and its molar refractivity is 86.8±0.5 cm3 . It has a polar surface area of 103 Å2 and a polarizability of 34.4±0.5 10-24cm3 . Its surface tension is 69.6±7.0 dyne/cm, and it has a molar volume of 204.1±7.0 cm3 .Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including pyridazines, pyrimidines, and oxazinones, are pivotal in the design of new drugs due to their diverse biological activities. For instance, a study by Amr et al. (2007) on the synthesis, reactions, and anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon highlights the methodological advancements in creating compounds with significant anti-inflammatory properties (Amr, Sabry, & Abdulla, 2007). These findings underscore the potential of similar structures in therapeutic applications, especially in treating inflammation-related conditions.

Antiviral and Antitumor Applications

The exploration of heterocyclic compounds extends to antiviral and antitumor applications, as illustrated by Clercq's review on antiviral drug discovery. This work discusses various heterocyclic compounds, including pyridazine derivatives, and their potential in treating viral infections and cancer (De Clercq, 2009). Such studies demonstrate the versatility of heterocyclic compounds in addressing a wide range of diseases, indicating the potential for compounds like "2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide" to be applied in similar contexts.

Synthetic Methodologies and Chemical Analysis

Research on the synthesis and structural analysis of heterocyclic compounds provides foundational knowledge for developing new pharmaceuticals. For example, Sallam et al. (2021) discuss the synthesis, structure analysis, DFT calculations, and Hirshfeld surface studies of a pyridazine analog, offering insights into the molecular interactions and stability of such compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021). This type of research is crucial for understanding the chemical properties and potential biological activities of new heterocyclic compounds.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Receptor Interacting Protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in regulating cell survival and death, making it an important target for therapeutic interventions.

Mode of Action

The compound acts as a potent inhibitor of RIP1 kinase . It binds to the kinase, inhibiting its activity and thereby modulating the signaling pathways it is involved in. The exact nature of this interaction and the resulting changes at a molecular level are still under investigation.

Biochemical Pathways

The inhibition of RIP1 kinase affects several biochemical pathways, most notably those involved in necroptosis , a form of programmed cell death . By inhibiting RIP1 kinase, the compound can significantly suppress necroptotic cell death .

Pharmacokinetics

The compound has been found to have excellent pharmacokinetic properties. It is orally available and capable of penetrating the brain . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability and therapeutic efficacy.

Result of Action

The primary result of the compound’s action is the suppression of necroptotic cell death . This has potential implications for the treatment of diseases where necroptosis plays a key role, such as neurodegenerative disorders and certain types of cancer.

Direcciones Futuras

The future directions of research and development involving this compound are not specified in the available resources. The potential applications of a compound can be influenced by many factors, including its physical and chemical properties, its mechanism of action, and the current needs and trends in its field of use .

Propiedades

IUPAC Name |

2-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-10(21-15(22)9-11-5-4-8-13(11)20-21)17(24)19-14-7-3-2-6-12(14)16(18)23/h2-3,6-7,9-10H,4-5,8H2,1H3,(H2,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOBGRSASXHROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C=C3CCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2924396.png)

![2-cyclopropyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2924400.png)

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2924402.png)

![N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2924405.png)

![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2924409.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2924413.png)

![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B2924417.png)